molecular formula C12H17N5 B7060331 N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine

N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B7060331
M. Wt: 231.30 g/mol
InChI Key: AYZOROTVKXFERK-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated pyrimidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where functional groups on the pyrazole or pyrimidine rings have been replaced by nucleophiles.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological systems in plants and pests.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine
  • N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-thiol
  • N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-ol

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-17-8-11(7-14-17)6-13-12-15-9(2)5-10(3)16-12/h5,7-8H,4,6H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZOROTVKXFERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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